REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[N:6]1[CH2:14][CH2:13][C:9]2([CH2:12][O:11][CH2:10]2)[CH2:8][CH2:7]1>CO.[OH-].[OH-].[Pd+2]>[CH2:10]1[C:9]2([CH2:13][CH2:14][NH:6][CH2:7][CH2:8]2)[CH2:12][O:11]1 |f:2.3.4|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at RT overnight under H2 atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1OCC12CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.88 mmol | |
AMOUNT: MASS | 112 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |